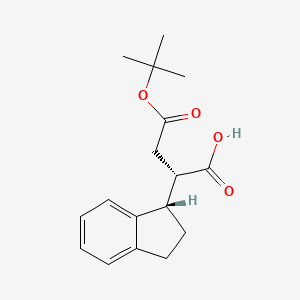
2,2,3-Trichlorobutanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,3-Trichlorobutanal is an organic compound with the molecular formula C4H5Cl3O It is a chlorinated aldehyde, characterized by the presence of three chlorine atoms attached to a butanal backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3-Trichlorobutanal typically involves the chlorination of butanal. One common method is the reaction of butanal with chlorine gas in the presence of a catalyst, such as iron(III) chloride, under controlled conditions. The reaction proceeds via a free radical mechanism, leading to the substitution of hydrogen atoms with chlorine atoms at the 2 and 3 positions of the butanal molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous chlorination of butanal in a reactor, with careful monitoring of temperature and chlorine concentration to ensure optimal yield and purity. The product is then purified through distillation or recrystallization techniques.
化学反応の分析
Types of Reactions
2,2,3-Trichlorobutanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form trichlorobutyric acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 2,2,3-trichlorobutanol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Aqueous sodium hydroxide (NaOH) or amines in organic solvents.
Major Products
Oxidation: Trichlorobutyric acid.
Reduction: 2,2,3-Trichlorobutanol.
Substitution: Corresponding substituted butanal derivatives.
科学的研究の応用
2,2,3-Trichlorobutanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other chlorinated organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and its effects on microbial activity.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 2,2,3-Trichlorobutanal involves its interaction with nucleophiles and electrophiles in chemical reactions. The presence of chlorine atoms increases the compound’s reactivity, making it susceptible to nucleophilic attack. In biological systems, it may interact with proteins and enzymes, leading to potential inhibitory or modulatory effects.
類似化合物との比較
Similar Compounds
2,2,4-Trichlorobutanal: Another chlorinated butanal with chlorine atoms at different positions.
2,2,3-Trichloropropanal: A similar compound with one less carbon atom in the backbone.
Uniqueness
2,2,3-Trichlorobutanal is unique due to its specific arrangement of chlorine atoms, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
特性
CAS番号 |
76-36-8 |
|---|---|
分子式 |
C4H5Cl3O |
分子量 |
175.44 g/mol |
IUPAC名 |
2,2,3-trichlorobutanal |
InChI |
InChI=1S/C4H5Cl3O/c1-3(5)4(6,7)2-8/h2-3H,1H3 |
InChIキー |
OXVISHZELPRKFQ-UHFFFAOYSA-N |
正規SMILES |
CC(C(C=O)(Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




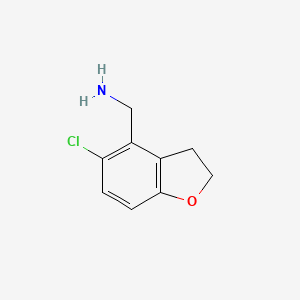
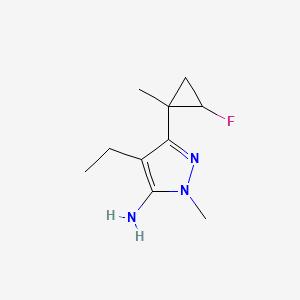
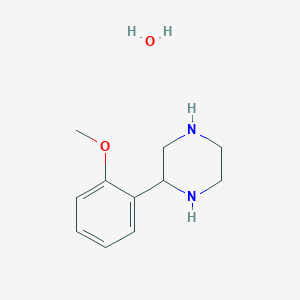
![Ethyl 5,5-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate](/img/structure/B13337723.png)


![3-Bromo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-4-carbonitrile](/img/structure/B13337737.png)
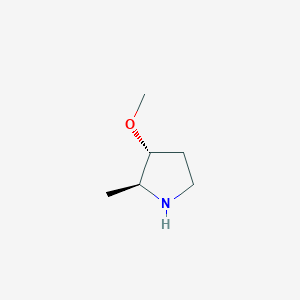
![(4-(Cyclopropylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol](/img/structure/B13337740.png)
